2,5-Dimethylthiazol-4-amine (CAS 752242-17-4): Chemical Properties, Reactivity, and Applications in Kinase Inhibitor Discovery
2,5-Dimethylthiazol-4-amine (CAS 752242-17-4): Chemical Properties, Reactivity, and Applications in Kinase Inhibitor Discovery
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting heterocyclic scaffolds that balance target affinity with physicochemical stability. 4-Thiazolamine, 2,5-dimethyl- (commonly known as 2,5-dimethylthiazol-4-amine, CAS: 752242-17-4) represents a highly specialized building block[1]. While 2-aminothiazoles are ubiquitous in medicinal chemistry, 4-aminothiazoles are privileged but notoriously challenging scaffolds due to their unique tautomeric behavior and aqueous instability[2].
This whitepaper provides an authoritative, field-proven guide to the chemical properties, synthesis, and handling of 2,5-dimethylthiazol-4-amine. By detailing the causality behind its reactivity and providing self-validating experimental protocols, this guide equips researchers to successfully integrate this moiety into advanced kinase inhibitor programs[3].
Chemical Identity and Physicochemical Profiling
The core structure of 2,5-dimethylthiazol-4-amine consists of a five-membered thiazole ring substituted with methyl groups at the C2 and C5 positions, and a primary amine at the C4 position.
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| Chemical Name | 2,5-Dimethylthiazol-4-amine | Core heterocyclic scaffold. |
| CAS Number | 752242-17-4 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C5H8N2S | Low molecular weight (128.20 g/mol ) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 128.20 g/mol | High ligand efficiency potential. |
| Steric Profile | C2 & C5 Methylation | The C5 methyl group provides critical steric shielding to the C4 amine, reducing the rate of hydrolytic degradation compared to unsubstituted 4-aminothiazoles. |
| Hydrogen Bonding | 1 Donor (NH2), 2 Acceptors (N, S) | The C4-NH2 acts as a potent H-bond donor, while the thiazole N3 acts as an acceptor—a perfect pharmacophore for kinase hinge binding[3]. |
Mechanistic Reactivity and Tautomeric Stability
A fundamental challenge when working with 4-aminothiazoles is their inherent instability in aqueous media. Unlike their 2-amino counterparts, 4-aminothiazoles readily undergo tautomerization to the corresponding 4-thiazoline form. Once in the thiazoline state, the imine bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and ring opening[2].
The Causality of Stabilization: Why choose the 2,5-dimethyl substituted variant? The inclusion of a methyl group at the C5 position introduces steric hindrance directly adjacent to the C4 amine. This steric bulk restricts the rotational freedom of the amine and sterically shields the imine carbon of the transient thiazoline tautomer from water molecules. Furthermore, the electron-donating nature of the methyl groups via hyperconjugation enriches the electron density of the thiazole ring, subtly shifting the tautomeric equilibrium back toward the aromatic 4-aminothiazole form.
To prevent degradation during storage, 2,5-dimethylthiazol-4-amine must be stored in a dry, inert atmosphere (e.g., Argon) at -20°C, and aqueous exposure should be minimized until the amine is functionalized (e.g., acylated or alkylated)[1],[2].
Synthetic Methodologies
The synthesis of highly substituted 4-aminothiazoles typically relies on multicomponent condensations or the reaction of thioamides with α -halonitriles. The following workflow outlines a modified Hantzsch-type condensation optimized for the 2,5-dimethyl scaffold.
Caption: Step-by-step synthetic workflow for 2,5-dimethylthiazol-4-amine via thioamide condensation.
Protocol 1: Synthesis of 2,5-Dimethylthiazol-4-amine
Objective: To synthesize the target compound while minimizing hydrolytic degradation[4].
Reagents:
-
Ethanethioamide (Thioacetamide): 10.0 mmol
-
2-Bromopropanenitrile: 10.5 mmol
-
Triethylamine (TEA): 12.0 mmol
-
Anhydrous Ethanol: 25 mL
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask purged with Argon, dissolve ethanethioamide (10.0 mmol) in 25 mL of anhydrous ethanol.
-
Activation: Add 2-bromopropanenitrile (10.5 mmol) dropwise over 10 minutes at 0°C. Causality: Slow addition controls the exothermic S-alkylation, preventing thermal degradation of the nitrile.
-
Base Addition: Add triethylamine (12.0 mmol) dropwise. Causality: TEA acts as an acid scavenger to neutralize the generated HBr. If HBr is not neutralized, the acidic environment will catalyze the premature hydrolysis of the final product.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours. Monitor via TLC (DCM:MeOH 95:5).
-
Quenching & Extraction: Cool to room temperature. Evaporate the ethanol under reduced pressure. Resuspend the crude residue in ethyl acetate (50 mL) and wash with saturated NaHCO3 (2 x 25 mL). Causality: A slightly basic aqueous wash ensures the amine remains unprotonated and partitions into the organic layer, while minimizing the time spent in the aqueous phase to prevent tautomeric hydrolysis.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify immediately via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield 2,5-dimethylthiazol-4-amine.
Pharmacological Applications: The Kinase Hinge-Binding Scaffold
4-Aminothiazoles are highly sought after in oncology for their ability to act as ATP-competitive inhibitors against Cyclin-Dependent Kinases (CDKs) and Aurora kinases[3]. The 2,5-dimethylthiazol-4-amine scaffold is particularly valuable because the C4-amine and the N3-nitrogen form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2).
Caption: Pharmacophore model illustrating the bidentate hinge-binding interaction of the 4-aminothiazole.
Protocol 2: Self-Validating Kinase Inhibition Assay (FRET-based)
To validate the utility of functionalized 2,5-dimethylthiazol-4-amine derivatives, a FRET-based biochemical assay is employed.
-
Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific aggregation of the lipophilic thiazole compound.
-
Compound Dilution: Prepare a 10-point dose-response curve of the thiazole derivative in 100% DMSO, then dilute 1:100 into the kinase buffer to ensure a final DMSO concentration of ≤ 1% (preventing enzyme denaturation).
-
Enzyme Reaction: Mix 5 nM recombinant CDK2/CycE with the compound. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the competitive substrate is added.
-
Initiation: Add 10 μ M ATP and 1 μ M FRET-peptide substrate to initiate the reaction.
-
Detection: Read the fluorescence emission ratio (Coumarin/Fluorescein) after 1 hour to calculate the IC50 .
Analytical Validation Protocols
Due to the instability of the 4-aminothiazole core, analytical validation must be performed rapidly and under specific conditions to ensure structural integrity.
-
LC-MS Analysis: Use a weakly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water / Acetonitrile) rather than the standard 0.1% Formic Acid. Causality: Acidic mobile phases accelerate the hydrolysis of the 4-aminothiazole to the 4-thiazolone. The expected m/z for [M+H]+ is 129.0.
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra in anhydrous DMSO−d6 or CDCl3 . Avoid using CD3OD or D2O , as deuterium exchange at the C4-amine can be accompanied by water-catalyzed ring opening[2]. The C2 and C5 methyl groups will appear as distinct singlets around 2.2 - 2.6 ppm, and the NH2 protons will appear as a broad singlet around 5.0 - 6.0 ppm (depending on concentration and solvent).
References
-
Accela ChemBio. (2025). 752242-17-4, 2,5-Dimethylthiazol-4-amine Product Information. Retrieved from[Link]
-
Holdgate, G. A., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PubMed Central (PMC). Retrieved from[Link]
-
Panda, K., et al. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry (ACS Publications). Retrieved from[Link]
- Agouron Pharmaceuticals, Inc. (1999). WO1999021845A1 - 4-Aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases. Google Patents.
Sources
- 1. 752242-17-4,2,5-Dimethylthiazol-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
